Withaferin A

Vue d'ensemble

Description

Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et immunomodulatrices . La withaferin A est une withanolide essentielle qui a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La withaferin A peut être synthétisée par diverses méthodes, notamment l'utilisation d'extraits naturels de Withania somnifera. Une méthode courante consiste à isoler la this compound de la plante à l'aide de techniques d'extraction par solvant. Le composé peut également être synthétisé par des réactions chimiques impliquant la formation de la structure lactone stéroïdienne .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement une extraction à grande échelle de Withania somnifera. La matière végétale est soumise à une extraction par solvant, suivie de processus de purification tels que la chromatographie afin d'isoler la this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La withaferin A subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés ayant des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier le cycle lactone, ce qui entraîne des changements dans les propriétés du composé.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, augmentant ainsi son activité biologique.

Réactifs et conditions courantes :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés pour les réactions de réduction.

Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés de la this compound qui présentent différentes activités biologiques. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

Chimie : La this compound est utilisée comme matière de départ pour la synthèse de nouveaux composés ayant des applications thérapeutiques potentielles.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et l'autophagie.

Médecine : La this compound s'est avérée prometteuse comme agent anticancéreux, des études démontrant sa capacité à inhiber la croissance tumorale et à induire la mort cellulaire dans les cellules cancéreuses

Industrie : La this compound est utilisée dans le développement de formulations pharmaceutiques et comme composé bioactif dans les nutraceutiques

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes :

Induction de l'apoptose : La this compound induit la mort cellulaire programmée dans les cellules cancéreuses en activant les voies apoptotiques.

Inhibition de l'angiogenèse : Le composé inhibe la formation de nouveaux vaisseaux sanguins, limitant ainsi la croissance tumorale.

Modulation des voies de signalisation : La this compound affecte diverses voies de signalisation, notamment la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), qui joue un rôle dans l'inflammation et le cancer

Applications De Recherche Scientifique

Chemistry: Withaferin A is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Biology: The compound is studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit tumor growth and induce cell death in cancer cells

Industry: this compound is used in the development of pharmaceutical formulations and as a bioactive compound in nutraceuticals

Mécanisme D'action

Withaferin A exerts its effects through multiple mechanisms:

Induction of Apoptosis: this compound induces programmed cell death in cancer cells by activating apoptotic pathways.

Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting tumor growth.

Modulation of Signaling Pathways: this compound affects various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and cancer

Comparaison Avec Des Composés Similaires

La withaferin A fait partie d'un groupe de composés appelés withanolides, qui partagent une structure de lactone stéroïdienne similaire. Voici quelques composés similaires :

- Withanone

- Withanolide D

- Withanolide E

Unicité de la this compound : La this compound se distingue par ses puissantes propriétés anticancéreuses et anti-inflammatoires. Il a été démontré qu'elle est plus efficace dans certains tests biologiques que d'autres withanolides .

Activité Biologique

Withaferin A (WFA), a bioactive compound derived from the plant Withania somnifera, has garnered significant attention in recent years due to its multifaceted biological activities, particularly in the fields of oncology, immunology, and neurology. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

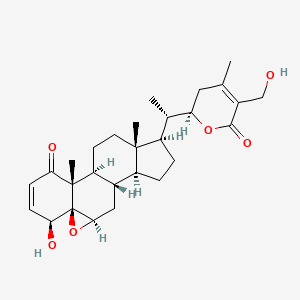

This compound is characterized by its unique structural features, including a lactone side chain, an α,β-unsaturated ketone, and a 5β,6β-epoxide ring. These features contribute to its diverse biological activities. The compound interacts with various cellular targets, influencing multiple signaling pathways involved in cancer progression and other diseases.

Anticancer Properties

Mechanisms of Action:

this compound exhibits potent anticancer properties through several mechanisms:

- Pro-apoptotic Effects: WFA induces apoptosis in cancer cells by activating pathways involving reactive oxygen species (ROS) generation, endoplasmic reticulum stress induction, and p53 activation .

- Cell Cycle Arrest: It has been shown to cause G2/M phase cell cycle arrest in various cancer cell lines .

- Inhibition of Oncogenic Pathways: WFA inhibits key oncogenic pathways by interacting with proteins such as NF-κB, STAT3, and Hsp90, leading to reduced cell proliferation and survival .

Case Studies:

- Breast Cancer: In vitro studies demonstrated that WFA decreased cell viability in breast cancer cell lines (MDA-MB-231, MDA-MB-453, MDA-MB-468, and MCF-7) in a dose-dependent manner. At a concentration of 5 µM for 24 hours, a 50% inhibition of cell viability was observed in MDA-MB-468 cells .

- Ovarian Cancer: WFA treatment resulted in apoptosis through the downregulation of the Notch-3/Akt/Bcl-2 signaling pathway in ovarian cancer cell lines .

- Melanoma: WFA exhibited selective cytotoxicity against melanoma cells via TRIM16-mediated apoptosis .

Immunomodulatory Effects

This compound also demonstrates significant immunomodulatory properties:

- T-cell Proliferation Inhibition: Long-term administration of WFA has been shown to suppress T-cell proliferation and dendritic cell maturation, indicating its potential as an immunosuppressive agent .

- Cytokine-Induced Cell Death Prevention: In mouse and human islet cells, WFA inhibited cytokine-induced apoptosis and NF-κB activation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound:

- Herpes Simplex Virus (HSV): WFA was found to inhibit viral DNA polymerase by binding to critical residues necessary for its function. This suggests its potential as a novel anti-herpetic drug .

Neurological Implications

This compound's effects extend to neurological disorders:

- It has been observed to ameliorate symptoms associated with neurodegenerative diseases by inhibiting acetylcholinesterase activity and modulating neuroinflammatory responses .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propriétés

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRXOUCRJQVYJQ-CKNDUULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5119-48-2 | |

| Record name | Withaferin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5119-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withaferin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Withaferin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | WITHAFERIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DO3QW4K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Withaferin A in cancer cells?

A1: this compound exhibits its anticancer effects through various mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis, or programmed cell death, in cancer cells. This effect has been observed in multiple cancer cell lines, including breast [, ], lung [, ], liver [, , ], and myeloma cells [].

- Cell Cycle Arrest: this compound can halt the cell cycle at specific phases, preventing cancer cell proliferation. This effect has been observed in breast cancer cells, where it causes G2/M phase cell cycle arrest [].

- Inhibition of Angiogenesis: this compound can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis. This effect has been observed in both in vitro and in vivo models of various cancers, including liver cancer [] and cervical cancer [].

- Modulation of Signaling Pathways: this compound interacts with various signaling pathways involved in cell survival, proliferation, and metastasis. Notably, it inhibits the PI3K/Akt pathway [, , , ], Notch signaling [], and the Keap1/Nrf2 pathway [].

Q2: How does this compound impact Epithelial-Mesenchymal Transition (EMT)?

A: this compound has been shown to attenuate EMT, a process associated with cancer cell invasion and metastasis. It achieves this by inhibiting the Keap1/Nrf2 signaling pathway, thereby suppressing the expression of EMT-related proteins like VE-cadherin [].

Q3: Can this compound enhance the efficacy of other anticancer treatments?

A: Yes, this compound has demonstrated synergistic effects when combined with other anticancer therapies. For example, it enhances the efficacy of sorafenib in sorafenib-resistant hepatocellular carcinoma cells [] and increases the sensitivity of glioblastoma cells to EGFR inhibitors like Afatinib and Lapatinib [].

Q4: What is the molecular formula and weight of this compound?

A: this compound possesses the molecular formula C28H38O6 and a molecular weight of 470.6 g/mol. []

Q5: Are there any specific structural features that contribute to the bioactivity of this compound?

A5: Yes, several structural features are crucial for this compound's bioactivity:

- Steroidal Lactone Structure: The core steroidal lactone framework is essential for its binding to various target proteins and enzymes. [, ]

- C-28 Ergostane Network: The presence of a C-28 ergostane network with multiple sites of unsaturation and differential oxygenation contributes to its high reactivity and diverse pharmacological effects. []

- Reactive Groups: The presence of specific reactive groups, such as a lactone ring, an epoxide group, and hydroxyl groups, allows this compound to interact with various cellular targets, including proteins and enzymes. [, ]

Q6: Are there specific challenges in formulating this compound due to its stability?

A: Yes, this compound is known to be heat-labile, posing challenges for formulations requiring heat treatment []. Researchers have explored alternative formulation strategies to overcome this limitation, such as developing sustained-release, multi-layer polymeric implants using polycaprolactone:F68 (PCL:F68) [].

Q7: How does modification of the this compound structure affect its activity?

A: Structural modifications of this compound can significantly impact its activity. For instance, introducing a methoxy group at the 3β position attenuates its anticancer activity compared to the parent compound []. This highlights the importance of specific structural features for this compound's biological activity and the potential for developing more potent and selective derivatives through structural modifications.

Q8: What strategies have been explored to enhance this compound's stability and bioavailability for therapeutic use?

A8: Several strategies have been investigated to improve this compound's stability and bioavailability:

- Encapsulation in Nanocarriers: Encapsulating this compound in nanocarriers like niosomes and solid lipid nanoparticles (SLNs) has shown promise in enhancing its stability, controlling its release, and improving its topical delivery [].

- Development of Stable Analogs: Synthesizing more stable analogs of this compound, such as 3-azido this compound (3-azidoWA), has yielded compounds with potent anti-cancer activity and potentially improved stability profiles [].

Q9: Has this compound shown efficacy in preclinical cancer models?

A: Yes, this compound exhibits significant anticancer activity in various in vivo models. For example, it suppressed tumor growth and metastasis in a nude mouse model of liver cancer [] and enhanced the efficacy of radiation therapy in a mouse model of melanoma [].

Q10: What is known about the safety profile of this compound?

A: While this compound demonstrates promising therapeutic potential, it is crucial to acknowledge its potential toxicity. High doses of this compound have been associated with toxicity in animal models []. Further research is crucial to determine safe and effective dosages for clinical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.